4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride
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Overview
Description
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H17N5O·2HCl and a molecular weight of 308.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 5,6-dimethylpyrimidine-2-carboxamide with (3R)-3-aminopyrrolidin-1-yl under specific reaction conditions. The reaction typically involves the use of reagents such as acyl chlorides, amines, and solvents like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It can act as a probe to investigate biological pathways and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylic acid
4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-thiol
Uniqueness: 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride is unique due to its specific stereochemistry and functional groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable tool in research and industry.
Properties
CAS No. |
2408937-32-4 |
---|---|
Molecular Formula |
C11H19Cl2N5O |
Molecular Weight |
308.2 |
Purity |
95 |
Origin of Product |
United States |
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